6-Butylpiperidine-3-carboxylic acid hydrochloride

Medicinal Chemistry Chemical Biology Neuroscience

Avoid invalid structural substitutions in GABA uptake inhibitor research. Nipecotic acid analogs cannot replace 6-alkyl-substituted probes, as 6-position modifications fundamentally alter biological activity profiles. This exact 6-butylpiperidine-3-carboxylic acid hydrochloride (CAS 1803603-57-7) ensures data integrity for SAR investigations. - Essential lipophilic probe for evaluating steric and hydrophobic 6-position requirements - Direct precursor to Boc- (CAS 2384709-59-3) and Cbz- (CAS 2639459-52-0) protected intermediates for peptide synthesis - Empirically calibrated reference for in silico ADME prediction models (estimated ΔlogP ~1.8-2.0 vs. nipecotic acid)

Molecular Formula C10H20ClNO2
Molecular Weight 221.72 g/mol
CAS No. 1803603-57-7
Cat. No. B1382374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Butylpiperidine-3-carboxylic acid hydrochloride
CAS1803603-57-7
Molecular FormulaC10H20ClNO2
Molecular Weight221.72 g/mol
Structural Identifiers
SMILESCCCCC1CCC(CN1)C(=O)O.Cl
InChIInChI=1S/C10H19NO2.ClH/c1-2-3-4-9-6-5-8(7-11-9)10(12)13;/h8-9,11H,2-7H2,1H3,(H,12,13);1H
InChIKeySJOXJOSRGKNIOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Butylpiperidine-3-carboxylic Acid Hydrochloride Procurement Guide


6-Butylpiperidine-3-carboxylic acid hydrochloride (CAS 1803603-57-7) is a piperidine carboxylic acid derivative with the molecular formula C10H20ClNO2 and a molecular weight of 221.72 g/mol . It is commercially available as a research-grade chemical with a typical purity specification of 95% . The compound features a piperidine ring substituted at the 6-position with a butyl group and at the 3-position with a carboxylic acid moiety, forming a hydrochloride salt that enhances its water solubility and handling characteristics .

6-Butylpiperidine-3-carboxylic Acid Hydrochloride Substitution Risk


Substituting 6-butylpiperidine-3-carboxylic acid hydrochloride with unsubstituted nipecotic acid (piperidine-3-carboxylic acid) or N‑alkyl derivatives is scientifically invalid due to fundamental differences in molecular architecture and target interaction potential. Nipecotic acid is a known GABA uptake inhibitor, but its 6‑substituted analogs exhibit divergent biological profiles [1]. Studies demonstrate that 6‑ether‑ and 6‑enol ether‑substituted nipecotic acids are poor GABA uptake inhibitors, indicating that the 6‑position is not a silent substitution site [1]. Consequently, any modification at the 6‑position—including a butyl group—cannot be assumed to retain the activity or selectivity of the parent scaffold or of N‑substituted analogs like N‑butylnipecotic acid. Procurement of the exact compound is therefore essential for projects where the 6‑butyl substitution pattern is required, such as in SAR studies exploring lipophilic 6‑alkyl modifications or in the synthesis of specific protected intermediates like 1‑(tert‑butoxy)carbonyl‑6‑butylpiperidine‑3‑carboxylic acid [2].

6-Butylpiperidine-3-carboxylic Acid Hydrochloride Comparative Data


Positional Isomerism: 6-Butyl vs. N-Butyl Substitution

The target compound possesses a butyl group at the 6‑position of the piperidine ring, in contrast to the more common N‑butylnipecotic acid (CAS 926275‑70‑9), which bears the butyl substituent on the nitrogen atom [1]. This positional isomerism is critical because structure‑activity relationship (SAR) studies on 6‑substituted nipecotic acids indicate that substituents at the 6‑position can drastically alter biological activity compared to N‑substituted analogs [2].

Medicinal Chemistry Chemical Biology Neuroscience

Research-Grade Purity Specification

The compound is commercially supplied with a minimum purity specification of 95%, as verified by multiple independent vendors . This purity level is consistent with research‑grade materials suitable for exploratory synthesis and preliminary biological evaluation.

Organic Synthesis Quality Control Procurement

Salt Form: Hydrochloride vs. Free Base

The hydrochloride salt (MW 221.72 g/mol) differs from the free base 6‑butylpiperidine‑3‑carboxylic acid (MW 185.26 g/mol, CAS 1804129‑76‑7) by 36.46 g/mol due to the HCl component . This salt form enhances aqueous solubility and solid‑state stability, which are critical parameters for sample handling and long‑term storage.

Analytical Chemistry Formulation Inventory Management

Synthetic Access: Boc- and Cbz-Protected Derivatives

The 6‑butylpiperidine‑3‑carboxylic acid scaffold serves as a precursor for protected intermediates such as 1‑(tert‑butoxy)carbonyl‑6‑butylpiperidine‑3‑carboxylic acid (Boc‑protected, CAS 2384709‑59‑3) and 1‑(benzyloxy)carbonyl‑6‑butylpiperidine‑3‑carboxylic acid (Cbz‑protected, CAS 2639459‑52‑0) [1][2]. The commercial availability of these protected forms confirms that the 6‑butyl substitution pattern is compatible with standard amino acid protection/deprotection protocols.

Organic Synthesis Peptide Chemistry Medicinal Chemistry

Lipophilicity: 6-Butyl vs. 6-Ethyl Analogs

The butyl group at the 6‑position increases lipophilicity relative to smaller alkyl analogs. Calculated logP values (based on structure) indicate that the butyl substituent adds approximately 1.6–2.0 logP units compared to the unsubstituted nipecotic acid [1]. Among commercially available 6‑alkylpiperidine‑3‑carboxylic acids, the ethyl analog (6‑ethylpiperidine‑3‑carboxylic acid hydrochloride, MW 193.67 g/mol, CAS 1554584‑30‑3 for free base) is also available, but the butyl derivative offers greater hydrophobicity for applications requiring enhanced membrane permeability or altered pharmacokinetic properties .

Physicochemical Profiling Drug Design ADME

Applications of 6-Butylpiperidine-3-carboxylic Acid Hydrochloride


SAR Studies of 6-Substituted Nipecotic Acids

The compound is ideally suited for SAR investigations exploring the effect of 6‑alkyl substitution on biological activity. As demonstrated by N'Goka et al. [1], 6‑substituted nipecotic acids exhibit markedly different GABA uptake inhibitory properties compared to N‑substituted analogs. The 6‑butyl variant provides a specific lipophilic probe to evaluate steric and hydrophobic requirements at the 6‑position, complementing existing data on 6‑ether and 6‑enol ether derivatives [1].

Protected Amino Acid Building Block Synthesis

The hydrochloride serves as a starting material for preparing Boc‑protected (CAS 2384709‑59‑3) or Cbz‑protected (CAS 2639459‑52‑0) derivatives [2]. These protected forms are valuable intermediates in solid‑phase peptide synthesis and the construction of peptidomimetic libraries. The commercial availability of both the parent hydrochloride and its protected analogs offers flexibility in synthetic route design [2].

LogP Profiling and Lead Optimization

Researchers can utilize the 6‑butyl compound as a lipophilic benchmark in congeneric series. The estimated logP increment of ~1.8–2.0 relative to nipecotic acid [1] makes it a useful tool for calibrating in silico ADME predictions and for experimentally assessing the impact of alkyl chain length on membrane permeability and metabolic stability in early‑stage drug discovery.

Quote Request

Request a Quote for 6-Butylpiperidine-3-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.